Chlorhydrate de 2-pipéridin-4-yl-1H-benzoimidazole

Vue d'ensemble

Description

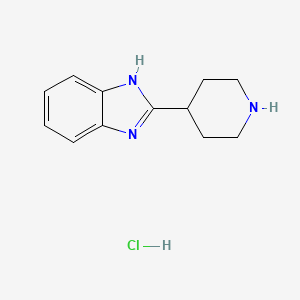

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride: is a chemical compound that combines the structural features of piperidine and benzimidazole.

Applications De Recherche Scientifique

Antihistamine Activity

One of the primary applications of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, commonly known as Bilastine, is as a second-generation antihistamine. It functions by blocking the H₁ receptors for histamine, effectively alleviating symptoms associated with allergic reactions such as allergic rhinitis and urticaria (hives) . Bilastine has been noted for its long-lasting effects, requiring only a single daily dose, which enhances patient compliance in clinical settings .

Anti-inflammatory Properties

Research indicates that derivatives of 2-Piperidin-4-YL-1H-benzoimidazole exhibit notable anti-inflammatory activity. For instance, a study identified a derivative that significantly inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent . The compound demonstrated an IC50 value of 0.86 μM for NO and 1.87 μM for TNF-α production, indicating strong efficacy compared to traditional anti-inflammatory drugs like ibuprofen .

Interaction with Biological Targets

The interaction profile of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is complex due to its structural features. The piperidine nitrogen and the benzimidazole moiety contribute to its biological activity by facilitating binding to various receptors involved in inflammatory pathways . Studies have suggested that this compound may influence mechanisms related to pain modulation and inflammatory responses.

Antiviral Potential

Emerging research has highlighted the antiviral potential of benzimidazole derivatives, including 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. It has been suggested that compounds with similar structures could inhibit viral replication processes in diseases such as hepatitis C virus (HCV) infections . The ability of these compounds to modulate immune responses further supports their potential use in antiviral therapies.

Synthesis and Derivative Development

The synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride typically involves multi-step chemical reactions that allow for the incorporation of various substituents to enhance its biological activity . The development of analogs has been a focus area in research, aiming to optimize efficacy and reduce side effects.

Case Studies and Research Findings

Mécanisme D'action

Target of Action

It’s structurally similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .

Mode of Action

Based on its use in the synthesis of sodium channel blockers, it can be inferred that it may interact with sodium channels, leading to changes in the membrane potential and affecting the propagation of action potentials .

Biochemical Pathways

Sodium channel blockers typically affect the action potential pathway in neurons, preventing the initiation and propagation of action potentials .

Result of Action

As a potential sodium channel blocker, it could potentially inhibit the propagation of action potentials, affecting neuronal signaling .

Analyse Biochimique

Biochemical Properties

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the synthesis of various derivatives, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers used in the treatment of ischemic stroke . Additionally, 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent dual inhibitors of Akt1 and Akt2 . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sodium channels can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction . Furthermore, its role as an Akt1/Akt2 dual inhibitor suggests that it can modulate cell survival and proliferation pathways, which are critical in cancer research and therapy . These effects demonstrate the compound’s potential in influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a sodium channel blocker is attributed to its binding to the channel’s active site, preventing the flow of sodium ions and thereby modulating cellular excitability . Additionally, its role as an Akt1/Akt2 dual inhibitor involves binding to the kinase domains of these proteins, inhibiting their activity and downstream signaling pathways . These molecular interactions underline the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride can change over time due to factors such as stability and degradation. The compound is known to be stable under specific storage conditions, such as keeping it in a dark place and at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of sodium channels and Akt1/Akt2 activity, resulting in long-term changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively inhibit sodium channels and Akt1/Akt2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. For example, its interaction with enzymes involved in sodium channel regulation and Akt1/Akt2 signaling pathways can affect the overall metabolic flux and levels of metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to bind to sodium channels and Akt1/Akt2 proteins can facilitate its transport to specific cellular sites where these proteins are localized . This targeted distribution is essential for the compound’s efficacy in modulating cellular functions.

Subcellular Localization

The subcellular localization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with sodium channels and Akt1/Akt2 proteins suggests that it may localize to the plasma membrane and cytoplasm, where these proteins are predominantly found . This localization is critical for the compound’s activity and function in modulating cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride typically involves the reaction of piperidine derivatives with benzimidazole precursors. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde, an amine, and a nitrile under acidic conditions . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Analyse Des Réactions Chimiques

Types of Reactions

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other piperidine and benzimidazole derivatives, such as:

- 2-(4-Piperidinyl)-1H-benzo[d]imidazole

- 3-Amino-1-(5-indanyloxy)-2-propanol derivatives

- 2,3,5-Trisubstituted pyridine derivatives

Uniqueness

What sets 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride apart is its unique combination of the piperidine and benzimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a compound that combines the structural features of piperidine and benzimidazole. Its unique molecular structure suggests potential biological activities, particularly as a sodium channel blocker and in anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₆ClN₃ |

| Molecular Weight | 237.73 g/mol |

| CAS Number | 824403-74-9 |

The bicyclic structure consists of a six-membered aromatic benzimidazole and a six-membered aliphatic piperidine, which are linked at specific positions, contributing to its biological activity .

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is primarily recognized for its role as a sodium channel blocker.

Target Interactions

- Sodium Channels : The compound is believed to modulate sodium ion flow across cell membranes, impacting neuronal signaling and muscle contraction . This action is crucial in conditions such as ischemic stroke where sodium channel inhibition can reduce neuronal excitability.

Biochemical Pathways

- Cell Signaling : It influences various cellular processes by altering gene expression and metabolic pathways. For instance, its interaction with sodium channels can affect neurotransmission .

- Inflammatory Pathways : Recent studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines like IL-1β and TNF-α in LPS-stimulated macrophages .

In Vitro Studies

Research has demonstrated that 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride exhibits significant anti-inflammatory properties. A study identified derivatives with potent inhibitory activity on nitric oxide (NO) and TNF-α production in RAW 264.7 macrophages, with one derivative showing an IC50 of 0.86 µM for NO production .

In Vivo Studies

In vivo evaluations indicated that certain derivatives possess more potent anti-inflammatory effects than traditional NSAIDs like ibuprofen, particularly in models of induced ear edema in mice .

Study on Sodium Channel Blockers

A study involving the synthesis of benzimidazole derivatives revealed that compounds similar to 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride effectively inhibited sodium channels, demonstrating potential therapeutic effects in conditions characterized by excessive neuronal excitability .

Anti-inflammatory Activity Assessment

Another significant study highlighted the anti-inflammatory effects of a specific derivative, which was shown to restore phosphorylation levels of IκBα and protein expression of p65 NF-κB in macrophages stimulated with LPS, indicating its potential as a therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656388 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824403-74-9 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.